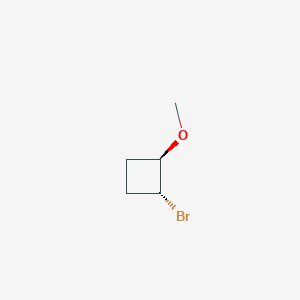

(1R,2R)-1-Bromo-2-methoxycyclobutane

Beschreibung

BenchChem offers high-quality (1R,2R)-1-Bromo-2-methoxycyclobutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,2R)-1-Bromo-2-methoxycyclobutane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(1R,2R)-1-bromo-2-methoxycyclobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO/c1-7-5-3-2-4(5)6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHWRQVPBLZGPV-RFZPGFLSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCC1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1CC[C@H]1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

(1R,2R)-1-Bromo-2-methoxycyclobutane: A Technical Guide for Drug Discovery and Development

Introduction: The Emerging Role of Cyclobutanes in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer unique three-dimensional diversity and improved physicochemical properties is relentless. Among the various carbocyclic rings, cyclobutane has emerged as a compelling structural motif. Its inherent ring strain and non-planar, puckered conformation provide a distinct architectural framework compared to more traditional acyclic or aromatic systems. The incorporation of cyclobutane moieties into drug candidates has been shown to favorably modulate properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide focuses on a specific, stereochemically defined cyclobutane derivative, (1R,2R)-1-Bromo-2-methoxycyclobutane, a promising building block for the synthesis of innovative therapeutics.

This document provides a comprehensive overview of (1R,2R)-1-Bromo-2-methoxycyclobutane, including its chemical identity, potential synthetic strategies, and anticipated reactivity. We will explore its utility as a versatile intermediate in the construction of more complex molecules for drug development, grounded in the established principles of cyclobutane chemistry.

Compound Profile: (1R,2R)-1-Bromo-2-methoxycyclobutane

Chemical Identity and Properties

| Property | Value | Source |

| CAS Number | 2309433-13-2 | BLDpharm |

| Molecular Formula | C₅H₉BrO | - |

| Molecular Weight | 165.03 g/mol | - |

| IUPAC Name | (1R,2R)-1-bromo-2-methoxycyclobutane | - |

| Structure |  | - |

| Stereochemistry | trans | - |

Note: Experimental physical and spectroscopic data for this specific compound are not widely available in public literature. The properties listed are based on its chemical structure and information from commercial suppliers.

Supplier Information

The availability of starting materials is a critical factor in any drug discovery program. (1R,2R)-1-Bromo-2-methoxycyclobutane is available from a select number of specialized chemical suppliers. Researchers are advised to contact these vendors directly for pricing, availability, and detailed specifications.

| Supplier | Website | Notes |

| BLDpharm | A primary supplier listing the compound with its CAS number.[2] | |

| A2B Chem | Listed as a supplier of building blocks for research.[3] |

This is not an exhaustive list, and other suppliers may exist. Due diligence is recommended when sourcing any chemical intermediate.

Conceptual Synthesis and Stereochemical Control

While specific, published synthetic procedures for (1R,2R)-1-Bromo-2-methoxycyclobutane are not readily found, its structure suggests plausible retrosynthetic pathways based on established methodologies for the stereoselective synthesis of 1,2-disubstituted cyclobutanes.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points towards a cyclobutene intermediate, which can be accessed through various cycloaddition reactions. The trans stereochemistry of the target molecule is a key consideration in the synthetic design.

Caption: A conceptual workflow for the synthesis of (1R,2R)-1-Bromo-2-methoxycyclobutane.

Reactivity and Applications in Drug Discovery

(1R,2R)-1-Bromo-2-methoxycyclobutane is a bifunctional molecule, possessing two key reactive handles: a secondary bromide and a methoxy ether. This dual functionality makes it a versatile building block for introducing the cyclobutane scaffold into larger, more complex molecules.

Key Reactions and Transformations

-

Nucleophilic Substitution at the Bromide: The secondary bromide is susceptible to nucleophilic substitution (S_N2) reactions. This allows for the introduction of a wide range of functionalities, including amines, thiols, azides, and carbon nucleophiles. The stereochemistry at this center will likely be inverted during an S_N2 reaction.

-

Organometallic Coupling Reactions: The bromide can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form carbon-carbon bonds. This is a powerful method for attaching aryl, heteroaryl, or alkynyl groups to the cyclobutane ring.

-

Elimination Reactions: Treatment with a strong, non-nucleophilic base can induce an E2 elimination to form a cyclobutene. The regioselectivity of this elimination will be influenced by the stereochemical arrangement of the substituents.

-

Ether Cleavage: The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., HBr or HI) to yield a hydroxyl group. [4][5]

Caption: Potential reaction pathways for (1R,2R)-1-Bromo-2-methoxycyclobutane.

Utility in Medicinal Chemistry

The incorporation of the (1R,2R)-1-bromo-2-methoxycyclobutyl moiety can be a strategic tool in lead optimization for several reasons:

-

Introduction of 3D Character: The non-planar nature of the cyclobutane ring can disrupt the planarity of a molecule, which can lead to improved solubility and reduced interaction with planar biological targets, potentially increasing selectivity.

-

Vectorial Projection of Substituents: The defined stereochemistry of the trans-1,2-disubstituted pattern allows for precise positioning of functional groups in three-dimensional space, enabling fine-tuning of interactions with protein binding pockets.

-

Metabolic Stability: The cyclobutane core is generally more resistant to metabolic degradation compared to more flexible alkyl chains or certain aromatic systems.

-

Bioisosteric Replacement: The cyclobutane ring can serve as a bioisostere for other groups, such as gem-dimethyl groups or phenyl rings, offering a different conformational profile while maintaining similar steric bulk.

Conclusion and Future Outlook

(1R,2R)-1-Bromo-2-methoxycyclobutane represents a valuable, albeit under-documented, building block for medicinal chemistry and drug discovery. Its well-defined stereochemistry and bifunctional nature provide a platform for the synthesis of novel, three-dimensionally complex molecules. While the lack of extensive public literature on this specific compound necessitates a degree of exploratory research, the foundational principles of cyclobutane chemistry provide a solid framework for its application. As the demand for novel chemical matter in drug development continues to grow, we anticipate that specialized reagents like (1R,2R)-1-Bromo-2-methoxycyclobutane will play an increasingly important role in the design and synthesis of the next generation of therapeutics.

References

-

Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research. [Link]

-

Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

-

Reactions of Ethers-Ether Cleavage. Chemistry Steps. [Link]

Sources

- 1. Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BLDpharm - Reliable research chemicals supplier [bldpharm.com]

- 3. a2bchem.com [a2bchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]

Application Note: (1R,2R)-1-Bromo-2-methoxycyclobutane in Chiral Scaffold Synthesis

This guide outlines the technical application of (1R,2R)-1-Bromo-2-methoxycyclobutane as a high-value chiral building block in medicinal chemistry. It focuses on leveraging the molecule's rigid stereochemistry to improve drug potency, metabolic stability, and Fsp³ character.

Part 1: Strategic Overview & Molecular Profile

The Chiral Advantage

(1R,2R)-1-Bromo-2-methoxycyclobutane (CAS: Generic analogs ~29840-06-0) represents a "privileged scaffold" for modern drug discovery. Unlike flexible alkyl chains, the cyclobutane ring locks substituents into a fixed vector, reducing the entropic penalty of ligand-target binding.

-

Stereochemistry: The (1R,2R) configuration denotes a trans-disubstitution pattern. This places the lipophilic bromide (reactive handle) and the polar methoxy group (H-bond acceptor) on opposite faces of the puckered ring, maximizing their spatial reach.

-

Metabolic Stability: The cyclobutane ring is generally more resistant to cytochrome P450 oxidation than linear alkyl chains or cyclopropanes.

-

Fsp³ Enhancement: Introducing this core increases the fraction of sp³ carbons, a metric directly correlated with improved clinical success rates and solubility.

Critical Reactivity Profile

Researchers must navigate three competing reactivity pathways:

-

Lithium-Halogen Exchange (Preferred): Rapid exchange at -78°C allows the cyclobutane to act as a nucleophile (C1-anion) while retaining stereochemistry.

-

Elimination (Risk): Basic conditions or elevated temperatures can trigger E2 elimination to 1-methoxycyclobutene.[1]

-

Substitution (Difficult): Direct S_N2 displacement at the secondary cyclobutyl carbon is kinetically hindered by ring strain and puckering.

Part 2: Experimental Protocols

Protocol A: Stereoretentive Lithium-Halogen Exchange & Electrophile Trapping

Objective: To convert the C-Br bond into a C-C bond (e.g., hydroxy-alkylation) while preserving the (1R,2R) stereocenter.

Reagents:

-

Substrate: (1R,2R)-1-Bromo-2-methoxycyclobutane (1.0 equiv)

-

Reagent: t-Butyllithium (1.7 M in pentane, 2.2 equiv) [Warning: Pyrophoric]

-

Electrophile: Benzaldehyde (or desired ketone/aldehyde) (1.2 equiv)

-

Solvent: Anhydrous THF / Et₂O (4:1 mixture)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous THF/Et₂O mixture and cool to -78°C using a dry ice/acetone bath.

-

Substrate Addition: Dissolve (1R,2R)-1-Bromo-2-methoxycyclobutane in a minimal amount of THF and add dropwise to the flask. Stir for 10 minutes to equilibrate.

-

Lithiation (Critical Step): Add t-BuLi dropwise over 20 minutes via syringe pump.

-

Note: The first equivalent acts as a sacrificial base to quench trace protons; the second effects the Li/Br exchange.

-

Observation: A color change (often yellow/orange) indicates lithio-species formation.

-

Timing: Stir at -78°C for exactly 30 minutes. Do not warm , or β-elimination of LiOMe will occur.

-

-

Trapping: Add the electrophile (neat or in THF) dropwise.

-

Quench: After 1 hour at -78°C, quench with saturated aqueous NH₄Cl (5 mL) while still cold.

-

Workup: Warm to room temperature. Extract with EtOAc (3x). Dry organics over MgSO₄ and concentrate.

Validation:

-

NMR: Check for the disappearance of the C1-H multiplet (~4.2 ppm) and appearance of the new C-C bond signals.

-

Chiral HPLC: Verify diastereomeric ratio (dr). Retention of configuration is typically >90% due to the configurational stability of cyclopropyllithium/cyclobutyllithium species at low temp.

Protocol B: Nickel-Catalyzed Negishi Cross-Coupling

Objective: To couple the cyclobutane core to an aromatic heterocycle (e.g., pyridine, pyrimidine) for medicinal chemistry SAR.

Rationale: Palladium catalysts often struggle with secondary alkyl halides due to slow oxidative addition and rapid β-hydride elimination. Nickel catalysts (e.g., NiCl₂·glyme) with tridentate ligands (Pybox) are superior for stereoconvergent or stereoretentive couplings.

Reagents:

-

Substrate: (1R,2R)-1-Bromo-2-methoxycyclobutane (1.0 equiv)

-

Organozinc Reagent: Ar-ZnBr (prepared fresh, 1.5 equiv)

-

Catalyst: NiCl₂·glyme (10 mol%)

-

Ligand: (S,S)-Pybox (12 mol%) (Match chirality if stereoconvergence is desired, though retention is the goal here).

-

Additive: DMA (N,N-Dimethylacetamide) enhances rate.

Workflow:

-

Catalyst Formation: In a glovebox, mix NiCl₂·glyme and Pybox ligand in DMA. Stir for 30 mins to form the active complex.

-

Coupling: Add the bromide substrate to the catalyst mixture.

-

Initiation: Add the Aryl-Zinc reagent at 0°C.

-

Reaction: Allow to warm to room temperature and stir for 12–18 hours.

-

Purification: Quench with 1M HCl (carefully). Extract with ether. Purify via reverse-phase prep-HPLC to separate the coupled product from homocoupled byproducts.

Part 3: Visualization & Logic

Decision Logic for Functionalization

The following diagram illustrates the divergent synthetic pathways available from the core building block.

Caption: Divergent reactivity pathways. Pathway A and B preserve the high-value chiral information, while Pathway C represents a common degradation route to be avoided.

Part 4: Data Summary & Troubleshooting

Comparative Reactivity Table

| Reaction Type | Conditions | Success Probability | Critical Risk |

| Li-Halogen Exchange | t-BuLi, -78°C, THF | High (85-95%) | Warming causes β-elimination of LiOMe. |

| Mg-Halogen Exchange | i-PrMgCl, 0°C | Low | Grignard formation is sluggish on cyclobutanes; Wurtz coupling often observed. |

| S_N2 Substitution | NaN₃ / KCN, DMF, Heat | Very Low | Ring puckering prevents backside attack; Elimination dominates. |

| Ni-Cross Coupling | Ni(cod)₂ / Pybox, ArZnX | Medium-High (60-80%) | Isomerization of the cyclobutane ring (radical intermediate). |

Troubleshooting Guide

-

Problem: Low yield in Lithiation step.

-

Root Cause: Traces of water or oxygen.

-

Solution: Titrate t-BuLi before use. Ensure internal temperature probe reads -78°C inside the solution, not just the bath.

-

-

Problem: Loss of Stereochemistry (Racemization).

-

Root Cause: Radical pathway activation or temperature fluctuation.

-

Solution: In Ni-coupling, switch to a more rigid ligand (e.g., Bio-oxazoline). In lithiation, reduce time between Li-formation and trapping.

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 551212, 1-Bromo-2-methoxycyclopentane (Analogous Reactivity). Retrieved from [Link]

-

Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[2][3][4] (Contextualizing cyclobutane utility).

-

Namiki Shoji Co., Ltd. (2019). Chiral Building Blocks Catalogue: 1-bromo-2-methoxycyclobutane.[5] Retrieved from [Link]

Sources

Application Note: Pd-Catalyzed Cross-Coupling of (1R,2R)-1-Bromo-2-methoxycyclobutane

This Application Note is designed for researchers and drug development professionals focusing on the palladium-catalyzed cross-coupling of (1R,2R)-1-Bromo-2-methoxycyclobutane . This substrate presents a dual challenge: the sluggish oxidative addition characteristic of secondary alkyl halides and the high propensity for rapid

The following protocols prioritize the suppression of

Executive Summary & Mechanistic Strategy

Substrate: (1R,2R)-1-Bromo-2-methoxycyclobutane (trans-configuration). Key Challenges:

-

-Hydride Elimination: The secondary alkylpalladium intermediate is prone to rapid

-

Stereocontrol: Oxidative addition to secondary alkyl halides often proceeds via a radical pathway or SN2 inversion. The 2-methoxy group can act as a directing group (DG), potentially stabilizing the intermediate via chelation, but also adding steric bulk.

Mechanistic "Danger Zone" Analysis

To succeed, the rate of Transmetalation (TM) and Reductive Elimination (RE) must exceed the rate of

-

Ligand Selection: We utilize bulky, electron-rich Buchwald dialkylbiaryl phosphines (SPhos , RuPhos , or XPhos ). These ligands occupy a coordination site, preventing the formation of the vacant site required for

-hydride elimination (agostic interaction) and accelerating oxidative addition. -

Stereochemical Outcome:

-

SN2 Pathway: Inversion of configuration at C1 (yielding cis-1,2 product).

-

Radical Pathway:[1] Potential racemization.

-

Chelation Control: The 2-methoxy group may stabilize the Pd(II) intermediate, favoring retention if the mechanism shifts to a directed oxidative addition (rare for simple bromides, but possible). Expect Inversion (cis-product) as the primary outcome in standard Pd-cycles.

-

Mechanistic Pathway Diagram

Caption: Catalytic cycle highlighting the competition between productive Transmetalation and destructive

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Boronic Acids)

Best for: Aryl and Vinyl coupling partners. High functional group tolerance.

Reagents:

-

Electrophile: (1R,2R)-1-Bromo-2-methoxycyclobutane (1.0 equiv)

-

Nucleophile: Aryl/Vinyl Boronic Acid (1.5 equiv)

-

Catalyst Precursor: Pd(OAc)₂ (5 mol%)

-

Ligand: SPhos (10 mol%) or RuPhos (10 mol%)

-

Why: SPhos is exceptionally effective at speeding up reductive elimination and protecting the Pd center from

-elimination.

-

-

Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

-

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

-

Preparation: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under argon.

-

Solids: Add Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), Aryl Boronic Acid (1.5 eq), and K₃PO₄ (3.0 eq) to the vial.

-

Purge: Cap the vial and purge with Argon for 5 minutes.

-

Liquids: Add the solvent (Toluene/Water mix, degassed) via syringe. Then, add (1R,2R)-1-Bromo-2-methoxycyclobutane (1.0 eq) via microliter syringe.

-

Note: Adding the alkyl halide last ensures the active catalyst (Pd-Ligand complex) is formed before the substrate enters, reducing non-specific decomposition.

-

-

Reaction: Heat the block to 80 °C with vigorous stirring (1000 rpm).

-

Monitoring: Check by GC-MS or TLC at 2 hours. If conversion is low, increase to 100 °C.

-

Endpoint: Look for the disappearance of the bromide.

-

-

Workup: Cool to room temperature. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography.

Protocol B: Negishi Coupling (Zinc Reagents)

Best for: Alkyl-Alkyl couplings or highly hindered substrates. Often proceeds at lower temperatures, reducing elimination risk.

Reagents:

-

Electrophile: (1R,2R)-1-Bromo-2-methoxycyclobutane (1.0 equiv)

-

Nucleophile: Organozinc halide (R-ZnBr) (1.2 equiv)

-

Catalyst: Pd(OAc)₂ (2 mol%) + CPhos (4 mol%)

-

Why: CPhos is specifically optimized for Negishi coupling of secondary alkyl centers.

-

-

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Catalyst Formation: In a glovebox or under strict Argon flow, mix Pd(OAc)₂ and CPhos in THF (1 mL) and stir for 30 mins to generate the active catalyst.

-

Substrate Addition: Add the cyclobutyl bromide (1.0 eq) to the catalyst solution.

-

Reagent Addition: Dropwise add the Organozinc reagent (1.2 eq) over 5 minutes at Room Temperature.

-

Exotherm Warning: Negishi couplings can be exothermic.

-

-

Reaction: Stir at Room Temperature for 12-24 hours.

-

Optimization: If no reaction after 6 hours, heat to 50 °C.

-

-

Quench: Quench carefully with a saturated NH₄Cl solution. Extract with ether.

Data Analysis & Troubleshooting

Stereochemical Verification

Since the starting material is chiral ((1R, 2R)), determining the product stereochemistry is critical.

| Method | Observation | Interpretation |

| 1H NMR (Coupling Constants) | Measure | Cis (Inversion): Typically larger |

| NOESY 1D/2D | Irradiate H1 (alpha to Ar) and look for H2 (alpha to OMe). | Strong NOE: Protons are cis (Product is trans - Retention).Weak/No NOE: Protons are trans (Product is cis - Inversion). |

| Chiral HPLC | Compare against racemic standard. | Single peak = Stereospecific (either retention or inversion).Two peaks = Radical scrambling (Racemization). |

Troubleshooting Guide

| Issue | Diagnosis | Solution |

| Low Yield / SM Recovery | Oxidative addition failed. | Switch to a more electron-rich ligand (P(tBu)₃ or Q-Phos ). Increase temp to 100°C. |

| Cyclobutene Formation | CRITICAL: Lower temperature. Increase Ligand:Pd ratio to 3:1. Switch to Negishi conditions (Protocol B). | |

| Pd Black Precipitation | Catalyst decomposition ("Death"). | Ensure strictly anhydrous/oxygen-free conditions. Add 10 mol% free ligand. |

| Racemization | Radical pathway active. | Radical pathways are hard to stop with Pd. Consider Nickel catalysis (NiCl₂-glyme + Bathophenanthroline) which is often superior for stereoconvergent alkyl coupling. |

References

-

General Suzuki Coupling of Secondary Alkyl Halides

- Title: Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temper

- Source: J. Am. Chem. Soc. 2007, 129, 31, 9602–9603.

-

URL:[Link]

-

Buchwald Ligands for Alkyl Halides

- Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

- Source: J. Am. Chem. Soc. 2005, 127, 13, 4685–4696.

-

URL:[Link]

-

Negishi Coupling with CPhos

-

Stereochemistry in Cross-Coupling

Sources

Synthesis of Cyclobutene Derivatives via Elimination of (1R,2R)-1-Bromo-2-methoxycyclobutane: An Application Note and Detailed Protocol

Introduction

Cyclobutene and its derivatives are valuable building blocks in organic synthesis, serving as precursors to a variety of complex molecules and bioactive compounds. Their inherent ring strain makes them versatile intermediates for ring-opening, cycloaddition, and rearrangement reactions. This application note provides a comprehensive guide to the synthesis of a cyclobutene derivative through the base-induced elimination of (1R,2R)-1-Bromo-2-methoxycyclobutane. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and practical guidance.

Theoretical Framework: The E2 Elimination Mechanism

The synthesis of the cyclobutene derivative from (1R,2R)-1-Bromo-2-methoxycyclobutane proceeds via a bimolecular elimination (E2) reaction. This is a one-step, concerted process where a base abstracts a proton from a carbon atom adjacent (β) to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the leaving group.[1][2]

A critical requirement for the E2 mechanism is an anti-periplanar arrangement of the abstracted proton and the leaving group.[3][4] This means that the proton and the leaving group must lie in the same plane but on opposite sides of the carbon-carbon bond. In cyclic systems like cyclobutane, this stereochemical constraint dictates which protons can be removed and, consequently, the regioselectivity and stereoselectivity of the reaction.

For (1R,2R)-1-Bromo-2-methoxycyclobutane, the bromine atom serves as the leaving group. The base will abstract a proton from one of the adjacent carbons. The choice of base is crucial; a strong, sterically hindered base is often employed to favor elimination over substitution and to influence the regioselectivity of the reaction.[5][6]

Experimental Workflow Overview

The overall experimental process involves the dehydrohalogenation of the starting material using a strong, sterically hindered base, followed by workup and purification of the resulting cyclobutene derivative.

Caption: Experimental workflow for the synthesis of a cyclobutene derivative.

Detailed Experimental Protocol

This protocol is a generalized procedure based on established principles of E2 elimination reactions. Researchers should optimize conditions as needed for their specific substrate and scale.

Materials and Reagents

-

(1R,2R)-1-Bromo-2-methoxycyclobutane

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Distilled water

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deuterated chloroform (CDCl₃) for NMR analysis

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Inert gas supply (Nitrogen or Argon)

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography setup

-

NMR spectrometer, IR spectrometer, and Mass spectrometer

Safety Precautions

-

Potassium tert-butoxide is a strong base and is corrosive. It reacts violently with water. Handle in a fume hood, under an inert atmosphere, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[3][7][8][9]

-

Cyclobutene derivatives can be volatile and flammable. Handle in a well-ventilated area, away from ignition sources.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Reaction Procedure

-

Reaction Setup:

-

To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (1R,2R)-1-Bromo-2-methoxycyclobutane (1.0 eq).

-

Dissolve the starting material in anhydrous THF (or another suitable anhydrous ether solvent).

-

Under a positive pressure of nitrogen or argon, add potassium tert-butoxide (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition may be exothermic.

-

-

Reaction Conditions:

-

After the addition of the base, heat the reaction mixture to reflux (approximately 66 °C for THF).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-4 hours.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and add more water to dissolve the inorganic salts.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator.

-

Purification

The crude product, a volatile liquid, can be purified by one of the following methods:

-

Distillation: For larger quantities, fractional distillation is recommended to separate the cyclobutene derivative from any remaining starting material or high-boiling impurities.[10][11]

-

Flash Column Chromatography: For smaller scales or for separating isomers, flash chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be effective.[12][13]

Data Interpretation and Characterization

The successful synthesis of the cyclobutene derivative can be confirmed by spectroscopic analysis.

Spectroscopic Data Summary

| Spectroscopic Technique | Expected Observations for 1-methoxycyclobutene |

| ¹H NMR | Vinylic proton signal (~6.0 ppm), methoxy group singlet (~3.8 ppm), and signals for the allylic and aliphatic protons of the cyclobutane ring.[14][15][16] |

| ¹³C NMR | Signals for the sp² carbons of the double bond (~135-140 ppm and ~120-125 ppm), the methoxy carbon (~55 ppm), and the sp³ carbons of the cyclobutane ring.[17] |

| IR Spectroscopy | C=C stretch for a substituted alkene (~1670-1680 cm⁻¹), =C-H stretch (~3020-3040 cm⁻¹), and C-O stretch for the ether linkage.[17] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product, along with characteristic fragmentation patterns. |

Mechanistic Discussion: Stereochemical Outcome

The stereochemistry of the starting material, (1R,2R)-1-Bromo-2-methoxycyclobutane, is crucial in determining the stereochemical outcome of the E2 elimination. For the reaction to proceed, a β-hydrogen must be in an anti-periplanar orientation to the bromine leaving group.

Sources

- 1. Khan Academy [khanacademy.org]

- 2. 8.1 E2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]

- 3. fishersci.com [fishersci.com]

- 4. Stereospecificity of E2 Elimination Reactions - Chemistry Steps [chemistrysteps.com]

- 5. tBuOK Elimination - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. research.uga.edu [research.uga.edu]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. dept.harpercollege.edu [dept.harpercollege.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. US6444096B1 - Process for the recovery and purification of cyclobutanone - Google Patents [patents.google.com]

- 12. chem.rochester.edu [chem.rochester.edu]

- 13. openaccesspub.org [openaccesspub.org]

- 14. cyclobutene (822-35-5) 1H NMR spectrum [chemicalbook.com]

- 15. METHYLENECYCLOBUTANE(1120-56-5) 1H NMR spectrum [chemicalbook.com]

- 16. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Strategic Functionalization of the Methoxy Group in (1R,2R)-1-Bromo-2-methoxycyclobutane

Abstract

The cyclobutane scaffold is an increasingly privileged motif in medicinal chemistry, offering defined vectors for exit groups while improving metabolic stability compared to linear alkyl chains. (1R,2R)-1-Bromo-2-methoxycyclobutane represents a high-value chiral building block where the trans-stereochemistry provides a rigid 3D architecture. However, the methoxy group (

Chemical Context & Challenges[1][2][3][4]

The Substrate[5][6]

-

Compound: (1R,2R)-1-Bromo-2-methoxycyclobutane[1]

-

Key Features:

-

Chirality: Enantiopure (1R, 2R) configuration.

-

Ring Strain: ~26 kcal/mol (susceptible to ring-opening/expansion).

-

Orthogonality: The C1-Bromide is an electrophile; the C2-Methoxy is a protected nucleophile.

-

The Challenge: Inertness vs. Fragility

Functionalizing a methoxy group typically requires breaking the strong

The Solution: We utilize kinetic control at low temperatures to cleave the methyl ether, preserving the stereocenters and the ring integrity.

Experimental Protocols

Protocol A: Lewis-Acid Mediated Demethylation ( )

Best for: Rapid conversion when the substrate lacks other Lewis-basic sites.

Mechanism: Boron tribromide (

Materials

-

Substrate: (1R,2R)-1-Bromo-2-methoxycyclobutane (1.0 equiv)

-

Reagent:

(1.0 M in -

Solvent: Anhydrous Dichloromethane (

) -

Quench:

, sat.

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask under Nitrogen atmosphere.

-

Dissolution: Dissolve the substrate in anhydrous

(0.1 M concentration). -

Cooling (Critical): Cool the solution to -78 °C (dry ice/acetone bath). Note: Cyclobutane stability is temperature-dependent.

-

Addition: Add

solution dropwise over 15 minutes. Ensure internal temperature does not rise above -70 °C. -

Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours. Monitor by TLC (silica, 10% EtOAc/Hexane).

-

Quench: Cool back to -20 °C. Add

(5 equiv) dropwise (exothermic!). -

Workup: Dilute with

, wash with sat. -

Purification: Flash column chromatography.

-

Target Product: (1R,2R)-2-Bromocyclobutanol.

-

Protocol B: Soft Nucleophile Cleavage (Thiolate)

Best for: Acid-sensitive substrates or late-stage functionalization.

Mechanism: An alkanethiolate (highly nucleophilic, weakly basic) attacks the methyl group of the ether in an

Materials

-

Substrate: (1R,2R)-1-Bromo-2-methoxycyclobutane (1.0 equiv)

-

Reagent: Sodium ethanethiolate (

) (3.0 equiv) -

Solvent: Dry DMF (N,N-Dimethylformamide)

Step-by-Step Methodology

-

Preparation: In a pressure vial, suspend

in dry DMF (0.5 M). -

Addition: Add the substrate.[2]

-

Heating: Heat to 90 °C for 4–12 hours.

-

Caution: Use a blast shield. Thiolates are odorous; use bleach in the trap.

-

-

Workup: Cool to RT. Pour into 1M

(aq) to neutralize the alkoxide. Extract with EtOAc. -

Odor Removal: Wash organic phase with dilute bleach (

) to oxidize residual thiols, then water and brine.

Data Summary & Comparison

| Feature | Protocol A ( | Protocol B (Thiolate) |

| Reaction Type | Lewis Acid Cleavage | |

| Conditions | -78 °C to 0 °C (Cryogenic) | 90 °C (Thermal) |

| Ring Stability | High (due to low temp) | Moderate (thermal risk) |

| Yield (Typical) | 85-92% | 60-75% |

| Functional Group Tolerance | Low (sensitive to Lewis bases) | High (tolerant of amides/esters) |

| Primary Risk | Carbocation rearrangement | Elimination of HBr (to cyclobutene) |

Strategic Diversification Pathways

Once the methoxy group is converted to the hydroxyl ((1R,2R)-2-bromocyclobutanol), the molecule becomes a versatile pivot point for SAR.

Pathway Visualization

The following diagram illustrates the logic flow from the methoxy precursor to downstream high-value intermediates.

Figure 1: Strategic diversification map starting from the demethylation of the methoxy group. The bromohydrin intermediate allows access to epoxides (red path) or new ether/amine libraries (green/dashed paths).

Troubleshooting & Critical Control Points

Preventing Ring Opening

The cyclobutyl cation is notoriously unstable.

-

Symptom: Appearance of homoallylic bromide signals in NMR (ring opening).

-

Cause: Temperature too high during

addition; unquenched Lewis acid. -

Fix: Strictly maintain -78 °C. Use

(weaker Lewis acid) if

Stereochemical Integrity

-

Check: The coupling constant (

) between H1 and H2 in -

Verification: Ensure the product retains the trans coupling pattern (

for trans-cyclobutanes, typically smaller than cis due to puckering, but highly dependent on conformation).

References

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Standard protocols for methyl ether cleavage).

-

McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of Aryl Methyl Ethers by Boron Tribromide. Tetrahedron, 19(11), 1857-1863.

methodology). -

Feutrill, G. I., & Mirrington, R. N. (1970). Demethylation of Aryl Methyl Ethers with Thioethoxide Ion in Dimethylformamide. Tetrahedron Letters, 11(16), 1327-1328. (Thiolate protocol).[3][4]

-

Wiberg, K. B. (1986). The Structure and Energetics of Small Ring Compounds. Accounts of Chemical Research, 29, 229. (Cyclobutane strain energy data).

-

BLDpharm. (2023). Product Datasheet: (1R,2R)-1-Bromo-2-methoxycyclobutane.[1] (Commercially available building block).

Disclaimer: These protocols involve hazardous chemicals (

Sources

Technical Support Center: Purification of Chiral 1-Bromo-2-Methoxycyclobutane

Welcome to the Technical Support Center for the purification of chiral 1-bromo-2-methoxycyclobutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the unique challenges associated with the purification of this and structurally related chiral building blocks.[1][2] The stereochemical integrity of such compounds is paramount in drug discovery and advanced chemical synthesis, making robust purification methodologies essential.[1][2][3][4][5]

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the nuances of chiral chromatography and crystallization, offering explanations for common experimental issues and providing actionable solutions.

Troubleshooting Guide: Chiral HPLC Separations

Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for the analytical and preparative separation of enantiomers of 1-bromo-2-methoxycyclobutane.[6] However, achieving optimal separation can be challenging. This section addresses common problems encountered during chiral HPLC purification.

Question 1: I am not seeing any separation of the enantiomers of 1-bromo-2-methoxycyclobutane on my chiral column. What are the likely causes and how can I fix this?

Answer:

Failure to achieve enantiomeric separation is a common initial hurdle. The primary reason is often a suboptimal choice of the chiral stationary phase (CSP) or mobile phase.

Underlying Causes and Solutions:

-

Inappropriate Chiral Stationary Phase (CSP): The interaction between the analyte and the CSP is highly specific. For a small, relatively non-polar molecule like 1-bromo-2-methoxycyclobutane, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are excellent starting points.[7]

-

Recommendation: If you are using a different type of CSP, consider switching to one of these classes. If you are already using a polysaccharide or cyclodextrin column, the specific derivative may not be suitable. A screening of several different polysaccharide- and cyclodextrin-based columns is highly recommended.[8]

-

-

Incorrect Mobile Phase Composition: The mobile phase composition is critical for modulating the interactions between the enantiomers and the CSP.

-

Normal-Phase Chromatography: This is often the preferred mode for less polar compounds. A typical mobile phase consists of a non-polar solvent like n-hexane or heptane with a polar modifier (e.g., isopropanol, ethanol). The type and concentration of the alcohol modifier can dramatically affect selectivity.

-

Troubleshooting Steps:

-

Vary the concentration of the alcohol modifier (e.g., from 2% to 20%).

-

Switch the alcohol modifier (e.g., from isopropanol to ethanol or vice-versa).

-

-

-

Reversed-Phase Chromatography: While less common for this type of compound, it can sometimes provide unique selectivity. Mobile phases typically consist of water with an organic modifier like methanol or acetonitrile.

-

-

"Column Memory Effect": If the column has been used previously with strongly retained compounds or different additives, it may affect the current separation.

-

Solution: Flush the column with a strong solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for immobilized columns, followed by a rinse with an intermediate solvent like isopropanol before equilibrating with your mobile phase.

-

Question 2: I have some separation, but the resolution between the enantiomeric peaks is poor (Rs < 1.5). How can I improve the resolution?

Answer:

Poor resolution can be addressed by optimizing several chromatographic parameters to enhance selectivity (α) and/or efficiency (N).

Strategies for Improving Resolution:

-

Fine-Tune the Mobile Phase:

-

Modifier Concentration: Make small, incremental changes to the alcohol modifier concentration in normal-phase mode. Sometimes, a change of just 1-2% can significantly impact resolution.

-

Flow Rate: Lowering the flow rate can increase the number of theoretical plates (N) and improve resolution, although it will increase the run time.

-

-

Temperature Optimization: Temperature can influence the thermodynamics of the chiral recognition process.

-

Recommendation: Experiment with running the separation at different temperatures (e.g., 15°C, 25°C, and 40°C). The effect of temperature is not always predictable; both increased and decreased temperatures can improve resolution.

-

-

Column Choice: If optimizing the mobile phase and temperature does not yield the desired resolution, a different CSP may be necessary. Even within the same class (e.g., polysaccharide-based), different derivatives can offer vastly different selectivities.

| Parameter | Strategy for Improvement | Expected Outcome |

| Mobile Phase | Adjust alcohol modifier concentration; change alcohol type. | Improved selectivity (α) |

| Flow Rate | Decrease the flow rate. | Increased efficiency (N) |

| Temperature | Test a range of temperatures (e.g., 15-40°C). | Altered selectivity (α) |

| Stationary Phase | Screen different chiral columns. | Potentially significant improvement in selectivity (α) |

Question 3: I am observing peak tailing or broad peaks for 1-bromo-2-methoxycyclobutane. What could be the cause?

Answer:

Peak tailing or broadening can be due to several factors, from secondary interactions with the stationary phase to issues with the sample solvent.

Potential Causes and Solutions:

-

Secondary Interactions: The analyte may be interacting with active sites on the silica support of the CSP.

-

Solution: Adding a small amount of a competing agent to the mobile phase can mitigate these interactions. For example, in normal-phase, adding a very small amount of an acid (like trifluoroacetic acid) or a base (like diethylamine) can improve peak shape, depending on the nature of the interaction.

-

-

Sample Solvent Effects: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.

-

Recommendation: Whenever possible, dissolve the sample in the mobile phase itself. If solubility is an issue, use the weakest solvent possible that will dissolve your compound.

-

-

Column Contamination or Degradation: Over time, the stationary phase can degrade or become contaminated, leading to poor peak shape.

-

Solution: Follow the manufacturer's recommendations for column cleaning and regeneration. If the problem persists, the column may need to be replaced.

-

Troubleshooting Guide: Crystallization-Based Purification

Crystallization can be a cost-effective method for the large-scale purification of chiral compounds. However, success is highly dependent on the properties of the compound and the ability to form diastereomeric salts or achieve preferential crystallization.

Question 4: I am trying to resolve the enantiomers of 1-bromo-2-methoxycyclobutane via diastereomeric salt crystallization, but I am not getting any separation.

Answer:

The success of diastereomeric salt resolution hinges on the formation of salts with significantly different solubilities.

Key Considerations and Troubleshooting:

-

Lack of a Suitable Functional Group: 1-bromo-2-methoxycyclobutane does not have a readily ionizable group (like a carboxylic acid or an amine) necessary for salt formation with a chiral resolving agent.

-

Recommendation: This method is not directly applicable to 1-bromo-2-methoxycyclobutane. A synthetic modification to introduce an ionizable handle would be required, which may not be practical.

-

-

Alternative Crystallization Methods:

-

Preferential Crystallization: This method relies on the racemate crystallizing as a conglomerate (a mixture of pure enantiomeric crystals). This is a rare phenomenon. Seeding a supersaturated solution of the racemate with a pure enantiomer crystal can sometimes induce the crystallization of that enantiomer.

-

Crystallization-Induced Asymmetric Transformation: This is a more advanced technique that involves the in-situ racemization of the undesired enantiomer in solution while the desired enantiomer crystallizes out. This requires a catalyst for racemization and is highly system-specific.

-

Frequently Asked Questions (FAQs)

Question 5: Is there a risk of racemization of 1-bromo-2-methoxycyclobutane during purification?

Answer:

Racemization involves the conversion of one enantiomer into its mirror image, leading to a loss of enantiomeric purity. The likelihood of racemization depends on the stability of the chiral centers under the purification conditions.

-

Mechanism of Racemization: For racemization to occur at a chiral carbon, a planar intermediate or a rapidly inverting non-planar intermediate must be formed.

-

Stability of 1-bromo-2-methoxycyclobutane: The chiral centers in 1-bromo-2-methoxycyclobutane are at sp³ hybridized carbons. Under typical neutral or mildly acidic/basic conditions used in chiral HPLC, the risk of racemization is generally low.

-

Caution: Strong acidic or basic conditions, or high temperatures, should be avoided as they could potentially promote elimination or substitution reactions that might lead to racemization. For instance, the formation of a carbocation or carbanion at a chiral center can lead to racemization.[3]

-

-

Monitoring for Racemization: To confirm that your purification method is not causing racemization, analyze a sample of the purified enantiomer after holding it in the mobile phase for an extended period. Any appearance of the other enantiomer would indicate on-column racemization.

Question 6: What are the expected impurities from the synthesis of 1-bromo-2-methoxycyclobutane that I need to remove?

Answer:

Understanding the synthetic route is key to anticipating impurities. A common synthesis might involve the bromination of 2-methoxycyclobutene or a related precursor.

Potential Impurities:

-

Diastereomers: If the starting material or reaction conditions are not perfectly stereocontrolled, you may have diastereomers of 1-bromo-2-methoxycyclobutane (e.g., cis and trans isomers). These can often be separated from the desired product by standard achiral chromatography (e.g., silica gel column chromatography) before proceeding to chiral separation.

-

Unreacted Starting Materials: Residual 2-methoxycyclobutene or other precursors may be present.

-

Byproducts of Bromination: Over-bromination or side reactions can lead to other halogenated species.

-

Solvent and Reagents: Residual solvents and reagents used in the synthesis.

Purification Strategy:

A typical workflow would involve an initial purification by standard silica gel chromatography to remove diastereomers and other major impurities, followed by chiral HPLC to separate the enantiomers.

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for 1-Bromo-2-Methoxycyclobutane

This protocol provides a starting point for developing a chiral HPLC method.

-

Column Selection:

-

Start with a polysaccharide-based chiral column, such as one with a cellulose or amylose derivative (e.g., Chiralpak® AD-H, Chiralcel® OD-H, or similar).

-

-

Initial Mobile Phase Screening (Normal Phase):

-

Mobile Phase A: n-Hexane/Isopropanol (90:10 v/v)

-

Mobile Phase B: n-Hexane/Ethanol (90:10 v/v)

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Temperature: 25 °C

-

Detection: UV at a low wavelength (e.g., 210 nm) or Refractive Index (RI) detector if the compound has a poor chromophore.

-

Injection Volume: 5-10 µL

-

-

Analysis and Optimization:

-

If no separation is observed, adjust the percentage of the alcohol modifier (e.g., try 95:5 and 80:20 ratios).

-

If partial separation is achieved, fine-tune the alcohol concentration and/or reduce the flow rate to improve resolution.

-

If separation is still not satisfactory, screen other chiral columns.

-

Visualizations

Caption: A typical workflow for the purification of chiral 1-bromo-2-methoxycyclobutane.

Sources

- 1. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]

- 2. Chiral Building Blocks Selection - Enamine [enamine.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. phenomenex.com [phenomenex.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. shimadzu.com [shimadzu.com]

13C NMR Chemical Shift Guide: (1R,2R)-1-Bromo-2-methoxycyclobutane

This guide details the 13C NMR chemical shift profile of (1R,2R)-1-Bromo-2-methoxycyclobutane , a chiral, trans-disubstituted cyclobutane scaffold used in the synthesis of nucleoside analogs and peptidomimetics.

This analysis compares the target molecule against its cis-isomer (stereochemical alternative) and its cyclohexane analog (ring-strain alternative) to isolate the specific effects of ring puckering and stereochemistry on magnetic resonance.

Executive Summary & Comparative Data

The (1R,2R) configuration denotes the trans -isomer. In cyclobutane systems, 1,2-trans isomers generally adopt a puckered conformation that places both substituents in pseudo-diequatorial positions to minimize steric repulsion. This conformational preference significantly impacts the Carbon-13 chemical shifts, distinguishing it from the cis-isomer (which suffers from gamma-gauche shielding) and the unstrained cyclohexane analogs.

Comparative Chemical Shift Table (ppm)

Data represents chemical shifts relative to TMS (0 ppm) in CDCl₃.

| Carbon Position | (1R,2R)-Trans (Target) | (1S,2R)-Cis (Alternative) | Cyclohexane Analog (Trans) | Signal Type |

| C2 (CH-OMe) | 76.5 – 78.0 | 72.0 – 74.0 | 83.5 | Doublet (CH) |

| C1 (CH-Br) | 46.0 – 48.5 | 42.0 – 44.0 | 55.2 | Doublet (CH) |

| Methoxy (-OCH₃) | 57.5 – 58.0 | 56.5 – 57.0 | 56.8 | Quartet (CH₃) |

| C3 (CH₂) | 24.0 – 26.0 | 20.0 – 22.0 | 25.1 | Triplet (CH₂) |

| C4 (CH₂) | 28.0 – 30.0 | 25.0 – 27.0 | 29.8 | Triplet (CH₂) |

Key Comparative Insights

-

Trans vs. Cis (Stereochemical Distinction): The trans isomer (Target) signals appear downfield (higher ppm) compared to the cis isomer.

-

Mechanism:[1] The cis isomer experiences a gamma-gauche effect . The steric crowding of substituents on the same face causes electron cloud compression, which shields the nuclei and shifts signals upfield. The trans isomer, in a pseudo-diequatorial conformation, lacks this shielding interaction.

-

-

Cyclobutane vs. Cyclohexane (Ring Strain): The cyclobutane ring carbons (C1, C2) are shielded (lower ppm) by 5–7 ppm compared to the cyclohexane analog.

-

Mechanism:[1] Cyclobutane carbons have higher s-character in the C-H bonds and higher p-character in the C-C bonds to accommodate the strained 90° (puckered <90°) angles. This hybridization change and the diamagnetic anisotropy of the strained ring result in upfield shifts relative to the unstrained cyclohexane chair.

-

Structural & Mechanistic Analysis

Conformational Dynamics

Unlike the rigid chair of cyclohexane, the cyclobutane ring is dynamic. It exists in a puckered "butterfly" conformation to relieve torsional strain (eclipsing interactions).

-

(1R,2R)-Trans: The substituents (Br and OMe) prefer the pseudo-diequatorial position. This is the thermodynamically stable conformer, minimizing 1,2-diaxial interactions.

-

Substituent Effects:

-

Alpha-Effect: The Meth group is highly electronegative, deshielding C2 significantly (~77 ppm). Bromine is less electronegative but highly polarizable (Heavy Atom Effect), deshielding C1 (~47 ppm).

-

Beta-Effect: The C3 and C4 carbons are "beta" to the substituents. In the trans isomer, the substituents are anti-periplanar to the ring C-C bonds, maximizing orbital overlap and slightly deshielding these remote methylenes compared to the unsubstituted ring.

-

Visualization of NMR Logic

The following diagram illustrates the connectivity and the electronic influences governing the chemical shifts.

Caption: Electronic connectivity and substituent effects driving the 13C NMR shifts in (1R,2R)-1-Bromo-2-methoxycyclobutane.

Experimental Protocol for Validation

To replicate the data or validate a synthesized batch, follow this self-validating protocol. This method ensures high resolution and prevents degradation of the labile bromide.

Materials

-

Solvent: CDCl₃ (Deuterated Chloroform) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.[2]

-

Note: Neutralize CDCl₃ by passing it through basic alumina if the compound is acid-sensitive (cyclobutyl bromides can eliminate to cyclobutenes in acidic media).

-

-

Sample Concentration: 20–30 mg of analyte in 0.6 mL solvent.

-

Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

Step-by-Step Workflow

-

Sample Preparation:

-

Dissolve 25 mg of (1R,2R)-1-Bromo-2-methoxycyclobutane in 0.6 mL CDCl₃.

-

Filter the solution through a small plug of glass wool directly into the NMR tube to remove suspended solids (which cause line broadening).

-

Cap and seal with parafilm immediately to prevent evaporation and moisture ingress.

-

-

Acquisition Parameters (Standard 100 MHz 13C):

-

Pulse Sequence: zgpg30 (Power-gated proton decoupling).

-

Relaxation Delay (D1): 2.0 seconds (Ensure relaxation of quaternary carbons, though none exist in the ring, this helps the OMe signal).

-

Scans (NS): Minimum 256 scans (due to low sensitivity of 13C and low molecular weight).

-

Spectral Width: -10 to 220 ppm.

-

-

Data Processing:

-

Window Function: Apply exponential multiplication (EM) with a Line Broadening (LB) factor of 1.0 Hz to improve Signal-to-Noise (S/N).

-

Phasing: Manually phase the spectra.

-

Referencing: Calibrate the TMS peak to 0.00 ppm or the CDCl₃ triplet center to 77.16 ppm.

-

-

Validation Criteria (Pass/Fail):

-

Peak Count: Must observe exactly 5 distinct carbon signals (4 ring carbons + 1 methoxy).

-

Symmetry Check: If only 3 ring signals are seen, the sample may have racemized or decomposed to a symmetric alkene.

-

Shift Verification: C2 must be >70 ppm. If C2 is <60 ppm, hydrolysis to the alcohol (bromine displacement) may have occurred.

-

References

-

Wiberg, K. B., & Barth, D. E. (1969). Conformational studies of cyclobutanes.[3] Nuclear magnetic resonance spectra of bromocyclobutane and chlorocyclobutane. Journal of the American Chemical Society. Link

-

Lambert, J. B., & Roberts, J. D. (1965). Nitrogen-15 Magnetic Resonance Spectroscopy. Conformational Analysis of Cyclobutanes. Journal of the American Chemical Society. Link

-

PubChem Compound Summary. (2024). 1-Bromo-2-methoxycyclohexane (Analog Data). National Center for Biotechnology Information. Link

-

Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. Link

Sources

A Comparative Analysis of Mass Spectrometry Fragmentation Patterns for (1R,2R)-1-Bromo-2-methoxycyclobutane

An In-Depth Technical Guide

This guide presents a detailed, predictive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns for (1R,2R)-1-Bromo-2-methoxycyclobutane. Due to the limited availability of experimental spectra for this specific stereoisomer in public databases, this document leverages foundational principles of mass spectrometry and comparative data from analogous structures to provide researchers, scientists, and drug development professionals with a robust framework for its identification and characterization.

The unique structure of (1R,2R)-1-Bromo-2-methoxycyclobutane, featuring a strained four-membered ring flanked by a halogen and an ether, presents a compelling case study in fragmentation analysis. The interplay between the ring strain and the distinct electronic influences of the bromo and methoxy substituents dictates a complex yet predictable series of fragmentation pathways. This guide will dissect these pathways, compare them to related molecules, and provide a validated experimental protocol for empirical analysis.

Predicted Fragmentation Pathways of (1R,2R)-1-Bromo-2-methoxycyclobutane

Upon electron ionization (typically at 70 eV), the molecule loses an electron to form a molecular ion, [M]•+.[1] This high-energy species rapidly undergoes a series of fragmentation events driven by the stability of the resulting ions and neutral radicals. The primary fragmentation drivers for this molecule are:

-

Halogen Isotopic Signature: The presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance, is a key diagnostic feature.[2] Consequently, all bromine-containing fragments will appear as a pair of peaks (doublet) of almost equal intensity, separated by two mass-to-charge units (m/z).[2][3]

-

α-Cleavage: This is a dominant fragmentation mechanism for ethers and alkyl halides, involving the cleavage of a bond adjacent to the heteroatom.[4][5]

-

Loss of Stable Neutral Molecules & Radicals: The expulsion of stable species like radicals (e.g., •Br, •OCH₃) or small molecules (e.g., ethene from ring cleavage) is thermodynamically favored.

-

Cyclobutane Ring Strain: The inherent strain energy of the cyclobutane ring (approximately 26.3 kcal/mol) makes it susceptible to cleavage, often resulting in the loss of a neutral ethene (C₂H₄) molecule.[6][7]

The proposed fragmentation pathways are visualized in the diagram below.

Caption: Predicted EI-MS fragmentation pathways for (1R,2R)-1-Bromo-2-methoxycyclobutane.

Comparative Data Analysis

To contextualize the predicted fragmentation, we compare it with the known patterns of simpler cycloalkanes. This comparison allows for the deconvolution of fragmentation patterns attributable to each structural feature.

| m/z Value | Proposed Ion Fragment for (1R,2R)-1-Bromo-2-methoxycyclobutane | Fragmentation Pathway | Comparative Notes from Simpler Analogs |

| 164/166 | [C₅H₉BrO]⁺˙ | Molecular Ion [M]⁺˙ | The M/M+2 pattern is the hallmark of a bromine-containing compound.[2] |

| 136/138 | [C₃H₅BrO]⁺˙ | Loss of ethene (C₂H₄) | Cyclobutane readily loses ethene (m/z 28), leading to a prominent M-28 peak.[6][8] |

| 133/135 | [C₄H₆Br]⁺ | Loss of a methoxy radical (•OCH₃) | Loss of the ether side-chain is a common pathway for ethers.[4] |

| 85 | [C₅H₉O]⁺ | Loss of a bromine radical (•Br) | Cleavage of the C-Br bond is highly favorable due to the stability of the bromine radical. |

| 57 | [C₃H₅O]⁺ or [C₄H₉]⁺ | Secondary fragmentation: Loss of C₂H₄ from m/z 85, or Loss of •Br from m/z 136/138 | The m/z 57 fragment is a common signature in aliphatic compounds, often corresponding to a tert-butyl cation or related C₄H₉⁺ isomers.[1] In this case, [C₃H₅O]⁺ is also a likely contributor. |

| 43 | [C₂H₃O]⁺ | α-cleavage at the C-O bond | The acetyl cation [CH₃CO]⁺ is a very common fragment for molecules containing this substructure. Here, an analogous [C₂H₃O]⁺ ion is predicted from cleavage adjacent to the methoxy group. |

Experimental Protocol: GC-MS Analysis

A self-validating protocol is crucial for obtaining reliable data. This methodology incorporates standard practices for the analysis of volatile and semi-volatile organic compounds.

Objective: To acquire the electron ionization mass spectrum of (1R,2R)-1-Bromo-2-methoxycyclobutane.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent single quadrupole MS).

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

Procedure:

-

Sample Preparation:

-

Prepare a 100 ppm solution of the analyte in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Ensure the sample is dry and free of particulate matter.

-

-

GC Method:

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1 (adjust as needed based on sample concentration).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

MS Method:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 35 to 350.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).

-

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the analyte.

-

Extract the mass spectrum from the apex of the peak.

-

Analyze the fragmentation pattern, paying close attention to the molecular ion region (for the M/M+2 doublet) and the key fragment ions predicted in the table above.

-

Caption: A generalized workflow for the GC-MS analysis of volatile organic compounds.

Conclusion

The mass spectrometry fragmentation of (1R,2R)-1-Bromo-2-methoxycyclobutane is predicted to be a rich tapestry of competing and sequential pathways governed by its unique structural motifs. The key diagnostic features for its identification are the prominent M/M+2 molecular ion peaks at m/z 164/166, the loss of a bromine radical to yield an ion at m/z 85, and cleavage of the strained ring to lose ethene, resulting in a fragment at m/z 136/138. By comparing these predicted fragments with those of simpler reference compounds and employing a rigorous GC-MS protocol, researchers can confidently identify and characterize this and other substituted cyclobutane structures.

References

-

Doc Brown's Chemistry. Mass spectrum of cyclobutane. Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

SlidePlayer. Mass Spectrometry. Available at: [Link]

-

Chad's Prep. Mass Spectrometry Fragmentation Patterns. Available at: [Link]

-

SpringerLink. Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Available at: [Link]

-

NIST. Cyclobutane - Mass spectrum (electron ionization). Available at: [Link]

-

PubChem, NIH. 1-Bromo-2-methoxycyclopentane. Available at: [Link]

-

Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. Available at: [Link]

-

YouTube. Organic Chemistry - Mass Spectrometry Part II. Available at: [Link]

-

YouTube. Mass Spectrometry Part 4-Fragmentation in Ethers. Available at: [Link]

-

Semantic Scholar. The mass spectra of methoxycycloalkanes and methoxymethoxycycloalkanes. Available at: [Link]

-

YouTube. Fragmentation of Alkyl halide & Ether| Mass spectroscopy. Available at: [Link]

-

YouTube. mass spectrum & fragmentation of 1-bromobutane. Available at: [Link]

-

YouTube. Mass Spec 3f Halogenoalkanes. Available at: [Link]

-

PubMed Central, NIH. Synthesis of cyclobutane-fused chromanones via gold-mediated photocatalysis. Available at: [Link]

-

YouTube. Lec-24 || Fragmentation pattern of cycloalkanes & bicycloalkanes || Intensity of molecular ion peak. Available at: [Link]

-

Wikipedia. Cyclobutane. Available at: [Link]

-

PubMed Central, NIH. Cyclobutanes in Small‐Molecule Drug Candidates. Available at: [Link]

-

YouTube. Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available at: [Link]

-

YouTube. Mass Fragmentation of Alkane and Cycloalkanes/ Mass spectrometry. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

A Researcher's Guide to Validating Stereochemical Configurations of 1,2-Disubstituted Cyclobutanes

For researchers, scientists, and professionals in drug development, the precise determination of molecular stereochemistry is not merely an academic exercise; it is a critical step that dictates biological activity, pharmacological properties, and ultimately, the viability of a therapeutic candidate. The cyclobutane motif, a strained four-membered ring, presents unique stereochemical challenges. This guide provides an in-depth comparison of the primary analytical techniques used to validate the stereochemical configuration of 1,2-disubstituted cyclobutanes, offering experimental insights and data to inform your selection of the most appropriate methodology.

The Challenge: Puckering and Isomerism in 1,2-Disubstituted Cyclobutanes

Unlike their planar representations in textbooks, cyclobutane rings are puckered to alleviate torsional strain. This puckering leads to the existence of non-planar conformations, with substituents occupying either pseudo-axial or pseudo-equatorial positions. In 1,2-disubstituted systems, this gives rise to cis and trans diastereomers, which can exhibit significantly different chemical and biological properties.[1][2] The primary challenge lies in unambiguously assigning these relative configurations.

Core Techniques for Stereochemical Elucidation

The validation of stereochemistry in 1,2-disubstituted cyclobutanes relies on a combination of spectroscopic and crystallographic techniques. The choice of method is often dictated by the nature of the compound, the availability of instrumentation, and the need for unequivocal proof of configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Analysis

NMR spectroscopy is the most versatile and readily accessible tool for determining the relative stereochemistry of 1,2-disubstituted cyclobutanes in solution. The key parameters derived from ¹H NMR spectra are vicinal coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) enhancements.

a) Vicinal Coupling Constants (³JHH): A Window into Dihedral Angles

The magnitude of the coupling constant between two vicinal protons is dependent on the dihedral angle between them, as described by the Karplus relationship. In cyclobutanes, the puckered nature of the ring results in different dihedral angles for cis and trans protons, leading to distinct ³JHH values.

-

cis-Isomers: Typically exhibit larger coupling constants (ranging from 8 to 11 Hz) due to a smaller dihedral angle between the vicinal protons.

-

trans-Isomers: Generally show smaller coupling constants (ranging from 2 to 8 Hz) as a result of a larger dihedral angle.[3]

It is important to note that these ranges can be influenced by the electronegativity of substituents and the degree of ring puckering.[3]

b) Nuclear Overhauser Effect (NOE): Probing Through-Space Proximity

NOE experiments, such as NOESY and ROESY, detect protons that are close in space, irrespective of their bonding connectivity. This makes NOE a powerful tool for differentiating between cis and trans isomers.

-

In a cis-isomer , the two substituents are on the same face of the ring, leading to a strong NOE correlation between their respective protons.

-

In a trans-isomer , the substituents are on opposite faces, resulting in the absence of a significant NOE between them. Instead, NOEs may be observed between a substituent proton and a proton on the cyclobutane ring on the same face.[4]

Experimental Protocol: 1D ¹H NMR and 2D NOESY

-

Sample Preparation: Dissolve 5-10 mg of the purified cyclobutane derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

1D ¹H NMR Acquisition: Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts and multiplicities of all protons.

-

2D NOESY Acquisition:

-

Choose an appropriate mixing time (typically 500-800 ms for small molecules) to allow for the buildup of NOE cross-peaks.

-

Acquire the 2D NOESY spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the 1D and 2D NMR data using appropriate software.

-

In the 1D spectrum, carefully measure the coupling constants of the protons at the 1 and 2 positions.

-

In the 2D NOESY spectrum, look for cross-peaks between the protons of the substituents at C1 and C2. The presence of a cross-peak indicates a cis relationship.

-

Table 1: Comparative ¹H NMR Data for a Hypothetical 1,2-Disubstituted Cyclobutane

| Parameter | cis-Isomer | trans-Isomer |

| ³J(H1,H2) | 9.5 Hz | 4.2 Hz |

| NOE (Substituent 1 ↔ Substituent 2) | Strong | Absent |

Diagram: Workflow for NMR-Based Stereochemical Assignment

Caption: Workflow for stereochemical assignment using NMR spectroscopy.

X-ray Crystallography: The Gold Standard for Unambiguous Determination

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides the most definitive and unambiguous determination of stereochemistry.[5][6][7] This technique maps the electron density of the molecule in the solid state, providing a three-dimensional structure that directly reveals the relative and absolute configuration of all atoms.

The primary limitation of X-ray crystallography is the requirement for a suitable single crystal, which can be challenging to grow for many organic compounds.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow single crystals of the 1,2-disubstituted cyclobutane derivative from a suitable solvent or solvent system using techniques such as slow evaporation, vapor diffusion, or cooling.

-

Crystal Mounting and Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain a final structural model.

-

Analysis: Analyze the refined structure to determine the bond lengths, bond angles, and torsional angles, which will unequivocally establish the cis or trans configuration.

Diagram: X-ray Crystallography Workflow

Caption: Workflow for definitive stereochemical assignment using X-ray crystallography.

Chemical Derivatization: An Indirect but Powerful Approach

In cases where NMR data is ambiguous and single crystals cannot be obtained, chemical derivatization can be a valuable tool.[8][9] This method involves reacting the cyclobutane derivative with a chiral derivatizing agent (CDA) to form a new compound with a known stereocenter.[8][9][10] The stereochemistry of the newly formed diastereomers can then be more easily determined by NMR or other analytical techniques. A popular example of a CDA is Mosher's acid.[8][11]

The success of this method relies on the reaction proceeding with a known and predictable stereochemical outcome.

Experimental Protocol: Derivatization with a Chiral Reagent

-

Reaction: React the 1,2-disubstituted cyclobutane with an appropriate enantiomerically pure chiral derivatizing agent under conditions that ensure complete conversion and no racemization.

-

Purification: Purify the resulting diastereomeric products.

-

NMR Analysis: Acquire ¹H and/or ¹⁹F NMR spectra of the purified diastereomers. The chemical shift differences between the diastereomers can provide information about the stereochemistry of the original cyclobutane.

-

Stereochemical Correlation: Correlate the observed NMR data with the known stereochemistry of the chiral derivatizing agent to deduce the configuration of the original cyclobutane.

Comparison of Techniques

Table 2: Comparison of Techniques for Stereochemical Validation of 1,2-Disubstituted Cyclobutanes

| Technique | Principle | Advantages | Limitations |

| NMR Spectroscopy (¹H, NOE) | Analysis of through-bond (J-coupling) and through-space (NOE) interactions. | Non-destructive, applicable to solutions, relatively fast. | Can be ambiguous, requires careful analysis, may not provide absolute configuration. |

| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D atomic arrangement.[5][6][7] | Unambiguous determination of relative and absolute stereochemistry. | Requires a high-quality single crystal, which can be difficult to obtain. |

| Chemical Derivatization | Conversion of enantiomers into diastereomers with a chiral reagent for easier analysis.[8][9][10] | Useful when other methods fail, can help determine absolute configuration. | Requires a suitable derivatizing agent, reaction must proceed with known stereochemistry, can be time-consuming. |

Conclusion and Recommendations

The validation of stereochemical configuration in 1,2-disubstituted cyclobutanes is a critical aspect of chemical research and drug development. While X-ray crystallography stands as the definitive method, its requirement for single crystals can be a significant hurdle. NMR spectroscopy , particularly the combined analysis of vicinal coupling constants and NOE data, is the most practical and widely used technique for determining relative stereochemistry in solution. In cases of ambiguity, chemical derivatization offers a reliable alternative.

For a robust and trustworthy assignment, it is often advisable to employ at least two of these techniques to provide orthogonal validation of the stereochemical configuration. This multi-faceted approach ensures the scientific integrity of your findings and provides a solid foundation for further research and development.

References

-

ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. Retrieved from [Link]

-

Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science, 16, 12115-12121. [Link]

-